4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde

Description

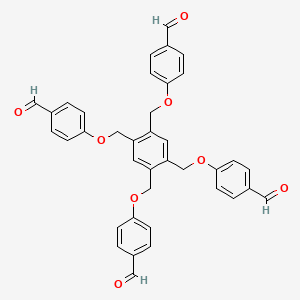

This compound features a central benzene core substituted at the 1,2,4,5-positions with methyleneoxy (-CH₂-O-) linkers, each terminating in a benzaldehyde group. The structure enables high symmetry and reactivity due to the aldehyde functional groups, which are pivotal in covalent organic framework (COF) synthesis and metal-organic framework (MOF) design. Its molecular formula is C₄₄H₃₂O₈, with a molecular weight of 704.72 g/mol. The aldehyde groups facilitate condensation reactions, making it valuable in porous material synthesis .

Properties

IUPAC Name |

4-[[2,4,5-tris[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30O8/c39-19-27-1-9-35(10-2-27)43-23-31-17-33(25-45-37-13-5-29(21-41)6-14-37)34(26-46-38-15-7-30(22-42)8-16-38)18-32(31)24-44-36-11-3-28(20-40)4-12-36/h1-22H,23-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPFKGDAHHZEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2COC3=CC=C(C=C3)C=O)COC4=CC=C(C=C4)C=O)COC5=CC=C(C=C5)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with 4-hydroxybenzaldehyde under carefully controlled conditions. The reaction proceeds via a nucleophilic substitution mechanism, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound necessitates rigorous control over reaction parameters such as temperature, pressure, and reactant concentrations. Automated systems ensure consistency and scalability, allowing for large-batch synthesis while maintaining high purity and yield.

Types of Reactions:

Oxidation: : The compound undergoes mild oxidation reactions to form intermediate products that may further react under controlled conditions.

Reduction: : Reductive processes can modify the aldehyde groups, leading to the formation of alcohols.

Substitution: : The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Substitution: : Electrophilic reagents such as nitrating agents or nucleophilic reagents like alkoxides.

Major Products: The major products derived from these reactions include substituted benzaldehyde derivatives, benzoic acids, and aromatic alcohols.

Scientific Research Applications

Applications in Materials Science

1. Covalent Organic Frameworks (COFs)

The compound can serve as a building block for covalent organic frameworks due to its structural versatility and functional groups. COFs are notable for their high surface area and tunable porosity, making them suitable for applications in gas storage and separation, catalysis, and drug delivery systems. Recent studies have highlighted the potential of COFs in photocatalysis and organic transformations .

2. Photovoltaic Devices

In the realm of solar energy conversion, derivatives of this compound can be employed as hole-transporting materials in perovskite solar cells. The incorporation of such compounds enhances the efficiency and stability of these devices by improving charge transport properties .

Applications in Organic Synthesis

1. Synthesis of Functionalized Compounds

The tetrabenzaldehyde structure allows for the introduction of various functional groups through nucleophilic substitution reactions. This makes it a valuable precursor in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

2. Bioorthogonal Chemistry

The compound's reactive aldehyde groups can facilitate bioorthogonal reactions, which are essential for selective labeling in biological systems. This application is particularly relevant in the development of targeted therapies and imaging agents in medical research .

Medicinal Chemistry Applications

1. Anticancer Agents

Research indicates that compounds with similar structural motifs exhibit cytotoxic properties against various cancer cell lines. The ability to modify the functional groups on the benzaldehyde moiety could lead to the development of novel anticancer agents with enhanced efficacy and reduced side effects.

2. Drug Delivery Systems

Due to its ability to form stable complexes with metal ions and other therapeutic agents, this compound could be explored as a carrier for targeted drug delivery systems. Its structural features enable it to encapsulate drugs effectively while providing controlled release profiles .

Case Studies

Mechanism of Action

Comparison with Other Compounds: Compared to similar tetrafunctional aldehydes, 4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde stands out due to its unique structural arrangement. The presence of both aromatic rings and flexible methylene linkers provides a balance between rigidity and adaptability, making it particularly useful in diverse applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5',5'',5'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic Acid

- Structure : Similar benzene core but linked to isophthalic acid groups via methyleneoxy bridges.

- Key Differences :

- Functional Groups : Carboxylic acids (-COOH) replace aldehydes (-CHO), altering reactivity.

- Applications : Preferentially used in MOFs due to strong metal coordination via carboxylate groups.

- Solubility : Higher polarity from -COOH groups enhances aqueous solubility compared to the aldehyde analog.

- Synthetic Utility : Forms stable coordination polymers with transition metals (e.g., Zn, Cu) .

4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic Acid

- Structure : Ethynyl (-C≡C-) linkers connect the core to benzoic acid groups.

- Key Differences: Linker Rigidity: Ethynyl groups impart linearity and conjugation, enhancing electronic communication between aromatic units. Porosity: MOFs derived from this compound exhibit higher surface areas (~3000 m²/g) due to rigid, non-collapsible frameworks. Reactivity: Ethynyl groups enable click chemistry (e.g., azide-alkyne cycloaddition), unavailable in methyleneoxy-linked analogs .

Tetrakis(4-aminophenyl)methane

- Structure: Central methane carbon connected to four 4-aminophenyl groups.

- Key Differences :

- Functionality : Primary amines (-NH₂) enable Schiff base formation and coordination to soft metals (e.g., Ag⁺).

- Applications : Used in epoxy resins and polyimide precursors rather than porous materials.

- Basicity : Amine groups confer basicity (pKa ~4.5), contrasting with the electrophilic aldehydes in the target compound .

4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrabuta-1,3-diyne-4,1-diyl)tetrakis(N,N-dihexylaniline)

- Structure : Butadiyne (-C≡C-C≡C-) linkers and N,N-dihexylaniline termini.

- Key Differences: Hydrophobicity: Long alkyl chains (dihexyl) reduce solubility in polar solvents. Electronic Properties: Extended π-conjugation from butadiyne enhances luminescence, relevant in optoelectronics. Synthetic Complexity: Multi-step synthesis involving Sonogashira coupling, unlike the simpler etherification used for the target compound .

Comparative Data Table

| Compound Name | Functional Groups | Linker Type | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde | Aldehyde (-CHO) | Methyleneoxy (-CH₂-O-) | 704.72 | COFs, Sensors |

| 5,5',5'',5'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic Acid | Carboxylic acid (-COOH) | Methyleneoxy (-CH₂-O-) | 694.62 | MOFs, Catalysis |

| 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic Acid | Carboxylic acid (-COOH) | Ethynyl (-C≡C-) | 654.62 | High-porosity MOFs |

| Tetrakis(4-aminophenyl)methane | Amine (-NH₂) | Methylene (-CH₂-) | 424.54 | Epoxy resins, Polyimides |

Biological Activity

4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde (CAS No. 1024915-91-0) is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple benzaldehyde functional groups linked through a tetrakis(methylene) framework, suggests diverse interactions within biological systems.

- Molecular Formula : C38H30O8

- Molecular Weight : 614.64 g/mol

- Physical State : Solid

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The aldehyde groups can participate in nucleophilic addition reactions, potentially modifying biomolecules and influencing cellular processes.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

- Antioxidant Properties : Compounds with multiple aromatic rings and functional groups can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Activity : The presence of aldehyde groups may contribute to the inhibition of microbial growth by disrupting cellular membranes or interfering with metabolic pathways.

- Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases or modulation of signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 614.64 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under inert conditions |

Case Study 1: Antioxidant Activity

A study conducted on similar benzaldehyde derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays. The compound's ability to donate electrons was highlighted as a key mechanism in reducing oxidative damage in neuronal cells.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry reported that related compounds exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The study suggested that the structural features of these compounds enhance their interaction with bacterial cell walls.

Case Study 3: Anticancer Effects

In vitro studies showed that compounds with similar backbones induced apoptosis in breast cancer cell lines through the activation of intrinsic apoptotic pathways. The research indicated that the presence of multiple aldehyde groups could enhance cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.